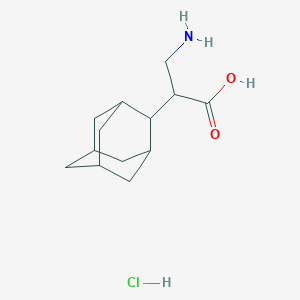
2-(Adamantan-2-yl)-3-aminopropanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Adamantan-2-yl)-3-aminopropanoic acid hydrochloride is a synthetic compound that belongs to the adamantane class of compounds. It has gained significant attention in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This compound is known for its complex structure and versatility in scientific research.
准备方法
The preparation of 2-(Adamantan-2-yl)-3-aminopropanoic acid hydrochloride involves several synthetic routes and reaction conditions. One common method includes the reaction of 2-adamantanol with appropriate reagents to form the desired product. The process typically involves the use of Grignard reagents, organic solvents, and specific reaction conditions to achieve high purity and yield . Industrial production methods may vary, but they generally follow similar principles to ensure consistency and quality.
化学反应分析
2-(Adamantan-2-yl)-3-aminopropanoic acid hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while substitution reactions can lead to the formation of different derivatives.
科学研究应用
2-(Adamantan-2-yl)-3-aminopropanoic acid hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various organic compounds. In biology, it has been studied for its potential therapeutic effects and biological activities. In medicine, it is explored for its potential use in drug development and treatment of certain diseases. Additionally, this compound is utilized in industrial applications, including the production of specialty chemicals and materials .
作用机制
The mechanism of action of 2-(Adamantan-2-yl)-3-aminopropanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to modulation of biological processes. The exact molecular targets and pathways involved may vary depending on the specific application and context .
相似化合物的比较
2-(Adamantan-2-yl)-3-aminopropanoic acid hydrochloride can be compared with other similar compounds, such as 2-(2-Amino-2-adamantyl)acetic acid;hydrochloride and 2-adamantyl hydrazines. These compounds share structural similarities but may differ in their chemical properties, biological activities, and applications. The uniqueness of this compound lies in its specific structure and the diverse range of reactions it can undergo, making it a valuable compound in scientific research .
属性
IUPAC Name |
2-(2-adamantyl)-3-aminopropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.ClH/c14-6-11(13(15)16)12-9-2-7-1-8(4-9)5-10(12)3-7;/h7-12H,1-6,14H2,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHVHXDAKLDTEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3C(CN)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
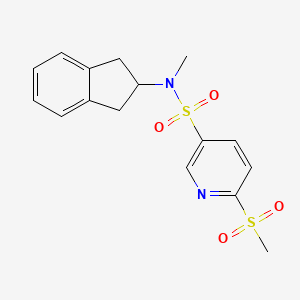
![(2E)-2-Cyano-2-[1-(2-methylpropyl)-2-oxoindol-3-ylidene]-N-(2-phenoxyphenyl)acetamide](/img/structure/B2426666.png)
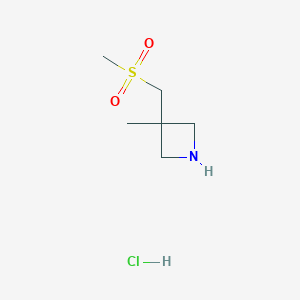
![(1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl)methanol](/img/structure/B2426668.png)

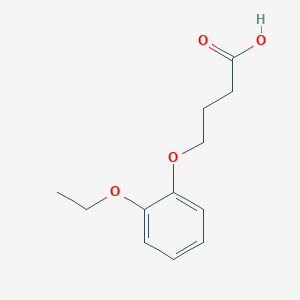

![2-[N-(5-chloro-2-methoxyphenyl)methanesulfonamido]acetic acid](/img/structure/B2426673.png)
![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(piperidin-1-yl)ethanone](/img/structure/B2426675.png)
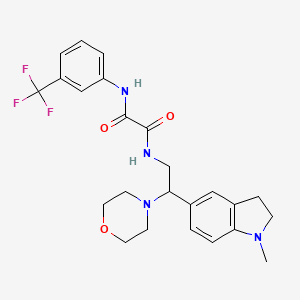

![2-(6-Amino-5-cyano-3-(p-tolyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate](/img/new.no-structure.jpg)
![2-[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2426681.png)
![2-([1,1'-Biphenyl]-3-yl)acetaldehyde](/img/structure/B2426683.png)
